Anthrarufin

描述

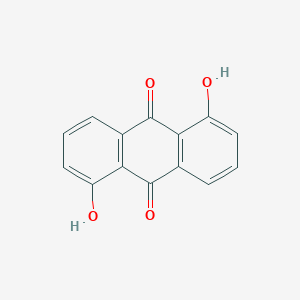

used in ferric ion sensing as an inclusion complex with beta-cyclodextrin; structure in first source

Structure

3D Structure

属性

IUPAC Name |

1,5-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPICKYUTICNNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051594 | |

| Record name | 1,5-Dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green to yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Anthrarufin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117-12-4 | |

| Record name | Anthrarufin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthrarufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthrarufin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRARUFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPB60W5S3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Anthrarufin from 1,5-Anthraquinone Potassium Disulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of anthrarufin (1,5-dihydroxyanthraquinone) from its precursor, 1,5-anthraquinone potassium disulfonate. This document details the core chemical transformation, experimental protocols derived from key patents, and characterization data.

Introduction

This compound, a dihydroxyanthraquinone, is a significant organic intermediate in the synthesis of various dyes and has been investigated for its potential biological activities. The conversion of 1,5-anthraquinone disulfonate to this compound involves the nucleophilic substitution of the sulfonate groups with hydroxyl groups. This process is typically carried out under high temperature and pressure in an aqueous alkaline medium.

Core Synthesis Reaction

The fundamental reaction involves the hydrolysis of the two sulfonate groups of 1,5-anthraquinone disulfonate, replacing them with hydroxyl groups to yield 1,5-dihydroxyanthraquinone (this compound). This reaction is generally facilitated by the use of an alkaline earth hydroxide, such as calcium hydroxide, in an aqueous solution at elevated temperatures and pressures. The process can be summarized by the following general chemical equation:

C₁₄H₆O₂(SO₃K)₂ + Ca(OH)₂ → C₁₄H₈O₄ + Ca(KSO₃)₂

Experimental Protocols

The following experimental protocols are based on established patent literature for the synthesis of this compound from its disulfonate salt.

Protocol 1: Aqueous Hydrolysis with Calcium Hydroxide

This protocol is adapted from a foundational patent describing the synthesis of this compound.

Procedure:

-

A mixture of 25 parts by weight of the sodium salt of 1,5-anthraquinone disulfonic acid, 30 parts by weight of calcium hydroxide, and 400 parts by weight of water is prepared in an autoclave equipped with a stirrer.[1]

-

The mixture is heated to a temperature of 180-190°C for approximately 12 hours with continuous stirring.[1]

-

After the reaction period, the autoclave is cooled.

-

The resulting reaction mass is treated with hydrochloric acid to precipitate the crude this compound.[1]

-

The precipitated solid is isolated by filtration.[1]

Protocol 2: "Lime Melt" Process under Elevated Temperature and Pressure

This protocol describes a more industrial approach to the synthesis, emphasizing improved space-time yield.

Procedure:

-

An aqueous solution of an alkali metal or alkaline earth metal salt of 1,5-anthraquinone disulfonic acid is treated with lime (calcium hydroxide) and buffer substances.[2]

-

The reaction is carried out in an aqueous medium under pressure at temperatures ranging from approximately 290°C to 370°C and pressures from about 50 to 200 bars.[2]

-

Following the reaction, a surface-active agent is added to the reaction mixture.[2]

-

The mixture is then continuously acidified with a mineral acid at temperatures between 50°C and 150°C and a pressure of 1-3 bars to precipitate the dihydroxyanthraquinone.[2]

-

The precipitated this compound is then isolated.[2]

Quantitative Data Summary

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | Sodium salt of 1,5-anthraquinone disulfonic acid | Alkali metal or alkaline earth metal salt of 1,5-anthraquinone disulfonic acid |

| Reagents | Calcium hydroxide, Hydrochloric acid | Lime (Calcium hydroxide), Buffer substances, Mineral acid, Surface-active agent |

| Solvent | Water | Aqueous medium |

| Temperature | 180-190°C | 290-370°C (reaction), 50-150°C (acidification) |

| Pressure | Autoclave (elevated) | 50-200 bar (reaction), 1-3 bar (acidification) |

| Reaction Time | ~12 hours | Not specified |

| Yield | Not explicitly quantified | Claimed to have a "substantially improved space-time yield" |

| Purity | Not explicitly quantified | Claimed to be of "at least equal purity" to known procedures |

Purification of this compound

Crude this compound obtained from the synthesis can be purified by several methods to achieve the desired level of purity for subsequent applications.

-

Recrystallization: The crude product can be recrystallized from glacial acetic acid.[3]

-

Column Chromatography: Purification can be achieved using column chromatography on silica (B1680970) gel with a chloroform/diethyl ether eluent system.[3]

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.

Table of Spectroscopic Data:

| Technique | Observed Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the dihydroxyanthraquinone structure. |

| ¹³C NMR | Resonances for the carbon atoms in the anthraquinone (B42736) skeleton, including the carbonyl and hydroxyl-substituted carbons. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (240.21 g/mol ). |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the anthraquinone chromophore. |

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis and purification of this compound.

Figure 1. Synthesis and Purification Workflow for this compound.

Figure 2. Characterization Workflow for Synthesized this compound.

References

Spectroscopic Profile of Anthrarufin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Anthrarufin (1,5-dihydroxyanthraquinone), a key organic compound with applications in dye synthesis and potential pharmacological activities.[1][2][3] A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control in research and development. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, complete with experimental protocols and logical workflows.

Chemical Structure

This compound, with the molecular formula C₁₄H₈O₄, is a dihydroxyanthraquinone characterized by a fused three-ring aromatic system with two hydroxyl groups at the 1 and 5 positions and two ketone groups at the 9 and 10 positions.[1]

Systematic Name: 1,5-dihydroxyanthracene-9,10-dione[1] CAS Number: 117-12-4[1] Molecular Weight: 240.21 g/mol [1][4]

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. For this compound, the spectra are characterized by signals in the aromatic region for ¹H NMR and a set of distinct signals for the aromatic and carbonyl carbons in ¹³C NMR.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Technique | Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | ¹H | ~12.5 (s, 2H) | Intramolecularly hydrogen-bonded hydroxyl protons (1-OH, 5-OH) |

| ~7.9 (d, 2H) | Protons at positions 4 and 8 | ||

| ~7.7 (t, 2H) | Protons at positions 3 and 7 | ||

| ~7.3 (d, 2H) | Protons at positions 2 and 6 | ||

| ¹³C NMR | ¹³C | ~190 | Carbonyl carbons (C-9, C-10) |

| ~162 | Carbons bearing hydroxyl groups (C-1, C-5) | ||

| ~137 | Aromatic carbons (C-3, C-7) | ||

| ~125 | Aromatic carbons (C-4a, C-9a) | ||

| ~120 | Aromatic carbons (C-4, C-8) | ||

| ~119 | Aromatic carbons (C-2, C-6) | ||

| ~116 | Aromatic carbons (C-8a, C-10a) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The presence of hydroxyl and carbonyl groups gives rise to distinct absorption bands.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400-3100 | O-H stretch | Broad band indicating hydrogen-bonded hydroxyl groups. |

| ~1670-1630 | C=O stretch | Strong absorption from the quinone carbonyl groups. The presence of two bands in this region can be attributed to the free and hydrogen-bonded carbonyls. |

| ~1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1300-1200 | C-O stretch | Phenolic C-O stretching. |

| ~850-750 | C-H bend | Out-of-plane bending of aromatic C-H bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound exhibits characteristic bands in the UV and visible regions, arising from π → π* and n → π* electronic transitions within its extended conjugated system.

Table 3: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) in nm | Solvent | Transition Type |

| ~250 | Ethanol (B145695) | π → π |

| ~280 | Ethanol | π → π |

| ~430 | Ethanol | n → π* |

Note: The position and intensity of absorption bands can be influenced by the solvent polarity.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy

-

Sample Preparation: Prepare a solid sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹. An average of 16 to 32 scans is common to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol or methanol) in a volumetric flask. Prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) by serial dilution to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

Use a pair of matched 1 cm path length quartz cuvettes.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared this compound solution.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

-

Data Processing: Identify the wavelengths of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the different spectroscopic techniques and the structural information they provide.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and derived structural information for this compound.

References

A Technical Guide to the Crystal Structure and Molecular Geometry of Anthrarufin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthrarufin, also known as 1,5-dihydroxyanthraquinone, is a naturally occurring organic compound with the molecular formula C₁₄H₈O₄.[1][2] It belongs to the anthraquinone (B42736) family of compounds, which are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] A thorough understanding of the crystal structure and molecular geometry of this compound is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the crystallographic data and molecular architecture of this compound, supported by detailed experimental methodologies and visual representations of its known biological signaling pathways.

Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. Two key studies provide the crystallographic parameters for this compound. The initial determination and a subsequent redetermination have provided precise data on its solid-state conformation.

Crystallographic Data

The crystallographic data for this compound is summarized in the table below. The redetermination study by Marasinghe and Gillispie provides the currently accepted and more precise data.

| Crystal Parameter | Initial Determination | Redetermination (1993)[1] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P 1 2₁/c 1 |

| Unit Cell Dimensions | ||

| a | 15.755 Å | 6.0092 Å |

| b | 5.308 Å | 5.3074 Å |

| c | 6.003 Å | 15.7538 Å |

| α | 90° | 90° |

| β | 93.62° | 93.672° |

| γ | 90° | 90° |

| Volume (V) | 501.0 ų | 501.41 ų |

| Z | 2 | 2 |

Molecular Geometry of this compound

The molecular geometry of this compound is characterized by a planar tricyclic aromatic system of anthracene-9,10-dione, substituted with two hydroxyl groups at the C1 and C5 positions. A key feature of its structure is the presence of strong intramolecular hydrogen bonds between the hydroxyl groups and the adjacent quinone oxygen atoms. This interaction contributes to the planarity and rigidity of the molecule.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from crystal growth to data analysis. The following is a generalized protocol based on standard techniques for small organic molecules.

Crystal Growth

High-quality single crystals of this compound are typically grown from a suitable organic solvent using slow evaporation or vapor diffusion methods. A common procedure involves:

-

Dissolution: Dissolving commercially available this compound powder in a minimal amount of a hot solvent, such as a mixture of chloroform (B151607) and ligroin.

-

Slow Cooling/Evaporation: The saturated solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly over several days.

-

Crystal Selection: Well-formed, single crystals of suitable size and quality are selected for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement

The collection and analysis of X-ray diffraction data are performed using a single-crystal X-ray diffractometer. The general workflow is as follows:

References

Unveiling Nature's Palette: A Technical Guide to the Isolation of Anthrarufin from Fungal Sources

For Immediate Release

This technical guide provides an in-depth exploration of the natural sources and isolation of Anthrarufin (1,5-dihydroxyanthraquinone), a valuable anthraquinone (B42736) derivative, with a focus on its fungal origins. This document is intended for researchers, scientists, and drug development professionals interested in the procurement and utilization of this bioactive compound. While the vibrant pigments of lichens, particularly within the Teloschistaceae family, are rich sources of various anthraquinones, current scientific literature points towards the fungus Drechslera phlei (also known by its teleomorph name Pyrenophora phlei) as a confirmed producer of this compound.

Natural Sources of this compound: A Focus on Fungi

Anthraquinones are a class of naturally occurring pigments widely distributed in fungi, lichens, and plants. While many fungal genera such as Aspergillus, Penicillium, Fusarium, and Alternaria are known to produce a diverse array of anthraquinone derivatives, the specific isolation of this compound has been documented from the plant pathogenic fungus, Drechslera phlei. This fungus, a member of the Ascomycota phylum, synthesizes this compound as a secondary metabolite.

Lichens, particularly species within the genus Xanthoria of the Teloschistaceae family, are renowned for their production of anthraquinones, most notably parietin, which serves as a protective agent against UV radiation. While the presence of a wide range of anthraquinones in these lichens suggests the potential for this compound as a minor constituent, direct isolation and quantification from lichen sources are not prominently reported in current literature. Therefore, this guide will focus on the established fungal source.

Biosynthesis of this compound in Fungi

In fungi, the biosynthesis of this compound, like other anthraquinones, proceeds through the polyketide pathway. This intricate metabolic route involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a multi-enzyme complex known as polyketide synthase (PKS). The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the core tricyclic anthraquinone scaffold. Subsequent enzymatic modifications, such as hydroxylations at specific positions, lead to the formation of this compound.

Isolation and Purification of this compound from Drechslera phlei

The following section details a generalized experimental protocol for the isolation and purification of this compound from the culture of Drechslera phlei. This protocol is a composite of established methods for the extraction of fungal secondary metabolites and the purification of anthraquinones.

Fungal Cultivation and Extraction

-

Cultivation: Drechslera phlei is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under submerged fermentation conditions. The culture is incubated at 25-28°C for 14-21 days with shaking to ensure adequate aeration and mycelial growth.

-

Harvesting: After the incubation period, the fungal biomass (mycelium) is separated from the culture broth by filtration.

-

Extraction: Both the mycelium and the culture filtrate are extracted to recover this compound.

-

Mycelial Extraction: The dried and powdered mycelium is extracted with a polar organic solvent such as methanol (B129727) or ethyl acetate (B1210297) using a Soxhlet apparatus or by maceration.

-

Filtrate Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

-

Purification

The crude extracts obtained from the mycelium and filtrate are combined and subjected to a series of chromatographic techniques for the purification of this compound.

-

Column Chromatography (CC): The combined crude extract is initially fractionated by column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol), is employed to separate the components based on their polarity.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound, identified by analytical TLC, are further purified using preparative TLC with a suitable solvent system (e.g., a mixture of toluene, ethyl acetate, and formic acid).

-

Recrystallization: The purified this compound from pTLC is recrystallized from an appropriate solvent (e.g., methanol or ethanol) to obtain a crystalline solid.

Quantitative Analysis of this compound

The quantification of this compound in fungal extracts can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector.

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectral analysis of a pure this compound standard (typically in the range of 254 nm and 435 nm). |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

| Standard Preparation | A standard stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve. |

Quantitative Data:

At present, specific quantitative data for the yield of this compound from Drechslera phlei is not widely available in publicly accessible literature. The yield of secondary metabolites in fungi is highly dependent on the specific strain, culture conditions, and extraction methods employed. Researchers aiming to quantify this compound yield from this source would need to perform the cultivation, extraction, and HPLC analysis as outlined above, using a certified reference standard for accurate quantification.

Conclusion

This technical guide has detailed the known fungal source of this compound, Drechslera phlei, and provided a comprehensive framework for its isolation, purification, and quantification. The biosynthetic pathway and a generalized experimental workflow have been presented to aid researchers in the procurement of this valuable bioactive compound. Further research is warranted to explore other potential fungal and lichen sources of this compound and to optimize culture and extraction conditions to maximize its yield. The methodologies described herein provide a solid foundation for such future investigations in the field of natural product chemistry and drug discovery.

Chemical formula and molecular weight of Anthrarufin (C14H8O4)

An In-depth Examination of the Chemical Properties, Synthesis, Biological Activity, and Experimental Protocols of 1,5-Dihydroxyanthraquinone

Abstract

Anthrarufin, with the chemical formula C14H8O4, is a naturally occurring anthraquinone (B42736) that has garnered significant interest within the scientific community.[1] Also known as 1,5-dihydroxyanthraquinone, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis and purification methods, and mechanisms of action. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways.

Chemical and Physical Properties

This compound is a yellow to green solid organic compound.[2] Its core structure is a 9,10-dioxoanthracene substituted with two hydroxyl groups at the C1 and C5 positions. This structure is responsible for its chemical reactivity and biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C14H8O4 | [1] |

| Molecular Weight | 240.21 g/mol | [1] |

| CAS Number | 117-12-4 | [1] |

| Appearance | Yellow to green solid | [2] |

| Melting Point | 280 °C | [3] |

| Solubility | Poor solubility in water; soluble in DMSO (sparingly) | [4] |

| Synonyms | 1,5-Dihydroxyanthraquinone, 1,5-Dihydroxy-9,10-anthracenedione | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, primarily involving the modification of anthraquinone precursors.

Synthesis from m-Hydroxybenzoic Acid

A common laboratory-scale synthesis involves the condensation of m-hydroxybenzoic acid in a molten salt mixture of aluminum chloride and sodium chloride.

Experimental Protocol: Synthesis of this compound

-

Reactants: m-Hydroxybenzoic acid, aluminum chloride (anhydrous), sodium chloride.

-

Procedure:

-

A mixture of m-hydroxybenzoic acid, aluminum chloride, and sodium chloride is heated under an inert atmosphere (e.g., nitrogen).[5]

-

The reaction is typically carried out in a two-stage heating process: initially at 170-180°C for several hours, followed by an increase to 200-210°C for an extended period.[5]

-

After cooling, the reaction melt is treated with dilute hydrochloric acid.[5]

-

The precipitated crude this compound is then isolated by filtration, washed until neutral, and dried.[5]

-

Purification by Recrystallization

Purification of the crude product is essential to obtain high-purity this compound for experimental use. Recrystallization is a standard and effective method.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Glacial acetic acid is a commonly used solvent.[2]

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of the hot solvent.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, promoting the formation of pure crystals.

-

The solution can be further cooled in an ice bath to maximize crystal yield.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly.[6][7]

-

Biological Activity and Mechanisms of Action

This compound's biological activities are a key area of research, with potential applications in therapeutics. Its planar structure allows it to intercalate with DNA, and its hydroxyl groups contribute to its antioxidant and enzyme-inhibitory effects.

Anticancer Activity

Anthraquinones, as a class of compounds, are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 2: Reported IC50 Values of Anthraquinone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 4.65 | [8] |

| Emodin | PC3 (Prostate) | 30 | [8] |

Note: Specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the readily available literature. The table provides examples for related anthraquinone derivatives to illustrate the potential potency.

Proposed Anticancer Mechanism of Action:

Anthraquinones can induce apoptosis in cancer cells through both caspase-dependent and -independent pathways. They are also known to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cell proliferation.[9] The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can trigger cancer cell death.

Anti-inflammatory Activity

Anthraquinones have been shown to possess anti-inflammatory properties, primarily through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Experimental Protocol: NF-κB Inhibition Assay (General)

-

Cell Line: A suitable cell line, such as RAW 264.7 macrophages, is used.

-

Procedure:

-

Cells are pre-treated with various concentrations of this compound.

-

Inflammation is induced using an agent like lipopolysaccharide (LPS).

-

The activation of the NF-κB pathway is assessed by measuring the expression of downstream inflammatory mediators (e.g., iNOS, COX-2) or by using a reporter gene assay.[10]

-

Techniques like Western blotting or quantitative PCR can be used for protein and mRNA expression analysis, respectively.

-

Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, a property conferred by its phenolic hydroxyl groups.

Table 3: Antioxidant Activity Assays

| Assay | Principle |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by the antioxidant.[11] |

| ORAC (Oxygen Radical Absorbance Capacity) | Measures the ability of an antioxidant to quench peroxyl radicals.[12] |

Note: Specific quantitative data for this compound in these assays is not widely available in the literature, which presents an opportunity for further research.

Analytical Methods

The quantification of this compound in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique.

Experimental Protocol: HPLC Analysis of Anthraquinones (General)

-

Stationary Phase: A C18 column is commonly used for the separation of anthraquinones.[1]

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing an acid (e.g., phosphoric acid or formic acid) is typical.[1][13]

-

Detection: A UV-Vis detector set at an appropriate wavelength (e.g., 254 nm or 280 nm) is used for detection and quantification.[13] Mass spectrometry (MS) can be coupled with HPLC for structural confirmation.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations to quantify the amount in the sample.[13]

Conclusion

This compound is a versatile anthraquinone with significant potential in the fields of medicine and material science. Its well-defined chemical structure and diverse biological activities make it a compelling subject for further investigation. This technical guide has summarized the current knowledge on this compound, providing a foundation for researchers to design and conduct further studies. The outlined experimental protocols offer a starting point for the synthesis, purification, and analysis of this compound, while the presented data and mechanistic insights can guide future research into its therapeutic applications. Further exploration into the specific molecular targets and signaling pathways modulated by this compound will be crucial in fully elucidating its potential as a therapeutic agent.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. 1,5-DIHYDROXYANTHRAQUINONE | 117-12-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US3773800A - Process for the production of 1,5-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. louis.uah.edu [louis.uah.edu]

- 13. Qualitative and quantitative analysis of anthraquinones in rhubarbs by high performance liquid chromatography with diode array detector and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Anthrarufin: A Technical Guide for Researchers

Introduction

Anthrarufin, also known as 1,5-dihydroxyanthraquinone, is a naturally occurring anthraquinone (B42736) derivative that has garnered interest in various scientific fields, including for its potential as an antimalarial agent and a competitive non-peptidic inhibitor of HIV-1 proteinase.[1] Despite its potential, its utility in research and drug development is often hampered by its characteristically low solubility in many common solvents. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other organic solvents, details relevant experimental protocols for solubility determination, and illustrates a general experimental workflow for its biological evaluation.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is scarce in publicly available literature. Most sources describe its solubility in qualitative terms, consistently noting its poor solubility in a wide range of solvents. In DMSO, it is characterized as "sparingly soluble."[1]

To provide a comparative context for researchers, the following table summarizes the solubility of other structurally related anthraquinone derivatives in various organic solvents. It is crucial to note that these values are not directly transferable to this compound but can offer an approximation of its behavior in different solvent systems.

Table 1: Solubility of Structurally Related Anthraquinone Derivatives

| Compound | Solvent | Temperature (°C) | Solubility |

| 9,10-Anthraquinone | Hexane | 25 | Mole Fraction: 0.00018 |

| 9,10-Anthraquinone | Carbon Disulfide | 25 | Mole Fraction: 0.00034 |

| 9,10-Anthraquinone | Toluene | 25 | Mole Fraction: 0.00078 |

| 9,10-Anthraquinone | Benzene | 25 | Mole Fraction: 0.00094 |

| 9,10-Anthraquinone | Chloroform | 25 | Mole Fraction: 0.00193 |

| 9,10-Anthraquinone | Acetone | 25 | Mole Fraction: 0.00200 |

| 9,10-Anthraquinone | Isopropyl Alcohol | 25 | 0.035 g / 100 g solvent |

| 9,10-Anthraquinone | Methyl Ethyl Ketone | 25 | 0.28 g / 100 g solvent |

| 9,10-Anthraquinone | Acetonitrile | 25 | 0.15 g / 100 g solvent |

| 1,4-Dihydroxyanthraquinone (Quinizarin) | DMSO | Not Specified | 3.33 mg/mL (with sonication and heating to 60°C)[2] |

| 1,5-Diaminobromo-4,8-dihydroxyanthraquinone | Supercritical CO2 with DMSO cosolvent | 353.15 - 393.15 K | Enhanced solubility (quantitative data in original paper)[3] |

Data for 9,10-Anthraquinone sourced from Hildebrand, J. H., et al. (1917) and Cepeda, E. A., & Diaz, M. (1996).[4]

Experimental Protocols for Solubility Determination

For a compound with low solubility like this compound, a robust and standardized protocol is essential for obtaining reliable and reproducible data. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached, resulting in a saturated solution. The concentration of the dissolved compound is then measured in the supernatant after separating the undissolved solid.

Apparatus:

-

Shaking incubator or orbital shaker

-

Thermostatically controlled water bath

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, acetone) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For highly volatile solvents, this should be done quickly to avoid solvent evaporation.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A standard calibration curve must be prepared using known concentrations of this compound.

-

Calculation: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing the biological activity of a poorly soluble compound like this compound and a hypothetical signaling pathway that it might modulate based on the activity of other anthraquinones.

References

Unveiling the Photophysical Characteristics of Anthrarufin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and fluorescence properties of Anthrarufin (1,5-dihydroxyanthraquinone). This compound, a member of the anthraquinone (B42736) family, is of significant interest in various scientific fields, including medicinal chemistry and materials science, due to its unique photophysical characteristics. This document synthesizes available data, outlines detailed experimental methodologies for characterization, and presents visual representations of the underlying photophysical processes and experimental workflows.

Core Photophysical Properties of this compound

This compound's fluorescence properties are intricately linked to its molecular structure, particularly the presence and position of the two hydroxyl groups. These substituents play a crucial role in the electronic transitions that govern light absorption and emission. A key photophysical process observed in this compound and other hydroxyanthraquinones is Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton between the hydroxyl group and the adjacent carbonyl oxygen in the excited state, leading to the formation of a transient tautomer with distinct fluorescence characteristics.

Quantitative Photophysical Data

Precise, publicly available quantitative data on the fluorescence quantum yield and lifetime of this compound in common solvents at room temperature is limited in the current scientific literature. However, studies on closely related dihydroxyanthraquinone isomers provide valuable insights into the expected photophysical behavior. The positioning of the hydroxyl groups significantly influences the fluorescence properties. For instance, Quinizarin (1,4-dihydroxyanthraquinone) is reportedly non-fluorescent in its free form but exhibits fluorescence upon forming complexes.

Below is a summary of available and comparative data for dihydroxyanthraquinone derivatives.

| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| This compound (1,5-dihydroxyanthraquinone) | n-Hexane (10 K) | 430 - 505 | 505 - 725 | Variable (dual emission) | Not Reported | Not Reported |

| 1,8-Dihydroxyanthraquinone | Methanol/Water | ~520, ~580 (dual emission) | - | - | Not Reported | Not Reported |

| Poly[1,4-dihydroxyanthraquinoneimine...] | Various | Hypsochromic shift with polarity | Bathochromic shift with polarity | Increases with polarity | Decreases with polarity | Not Reported |

Note: The data for this compound was obtained at low temperature and shows broad ranges due to the observation of dual emission bands, a characteristic feature of ESIPT. The quantum yield of many anthraquinone derivatives is known to be highly sensitive to the solvent environment, often decreasing with increasing solvent polarity[1].

Experimental Protocols

Accurate determination of the quantum yield and fluorescence properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key experiments.

Sample Preparation

-

Purity: this compound should be of the highest possible purity. Purification can be achieved by recrystallization from a suitable solvent, such as acetic acid.

-

Solvents: Use spectroscopic grade solvents to minimize interference from fluorescent impurities.

-

Concentration: Prepare a stock solution of this compound in the desired solvent. For absorption and fluorescence measurements, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

Absorption and Emission Spectroscopy

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer for absorbance measurements and a spectrofluorometer for fluorescence measurements.

-

Absorption Spectra: Record the absorption spectrum of this compound in the desired solvent to determine the absorption maximum (λ_abs).

-

Emission Spectra: Excite the sample at its absorption maximum (or a suitable wavelength in the absorption band). Record the fluorescence emission spectrum, ensuring to correct for instrument response.

Relative Fluorescence Quantum Yield Determination

The comparative method, using a well-characterized fluorescent standard, is a common technique for determining the fluorescence quantum yield (Φ_F).

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the blue-violet region, while other standards may be more appropriate depending on this compound's emission wavelength in a specific solvent.

-

Measurement Procedure:

-

Prepare a series of dilutions of both the this compound sample and the standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate the area under the corrected emission spectra.

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

-

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ_F) can be measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement Procedure:

-

Excite the sample with short light pulses.

-

Detect the emitted single photons and measure the time delay between the excitation pulse and the arrival of the photon.

-

Build a histogram of the arrival times of the photons.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime. For complex systems, a multi-exponential decay model may be necessary.

Visualizing Photophysical Processes and Workflows

Jablonski Diagram for this compound

The Jablonski diagram illustrates the electronic and vibrational transitions that occur in a molecule after light absorption. For this compound, the diagram includes absorption, vibrational relaxation, internal conversion, fluorescence, and intersystem crossing to the triplet state. The possibility of ESIPT adds another layer of complexity, with potential emission from both the locally excited and the proton-transferred tautomer states.

Caption: Jablonski diagram illustrating the principal photophysical pathways for this compound.

Experimental Workflow for Quantum Yield Measurement

The following diagram outlines the logical flow of the relative quantum yield measurement process.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Conclusion

This technical guide provides a foundational understanding of the quantum yield and fluorescence properties of this compound. While specific quantitative data remains an area for further investigation, the provided experimental protocols and theoretical framework offer a robust starting point for researchers and professionals in drug development and materials science. The unique photophysical behaviors of this compound, such as the potential for ESIPT, underscore its potential for the development of novel fluorescent probes and functional materials. Further research into the solvent and environmental effects on its fluorescence will be crucial for unlocking its full potential in various applications.

References

A Historical Perspective on the Discovery and Synthesis of Anthrarufin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthrarufin, chemically known as 1,5-dihydroxyanthraquinone, is a naturally occurring organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Historically recognized for its role as a key intermediate in the synthesis of synthetic dyes, recent research has unveiled its potential as a pharmacologically active agent with antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive historical perspective on the discovery and synthesis of this compound, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized through logical diagrams.

Historical Overview of Discovery and Synthesis

The journey of this compound is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. Initially isolated from natural sources, the demand for consistent and large-scale production spurred the development of synthetic methodologies.

Early Discovery: this compound is found in certain plants and lichens, belonging to the large family of anthraquinone (B42736) derivatives.[1] Its formal discovery and characterization can be traced back to the burgeoning field of organic chemistry in the 19th century, with early researchers focusing on the chromophoric properties of anthraquinones.

Early Synthesis (Early 20th Century): One of the earliest documented industrial syntheses of this compound was detailed in a 1904 patent. This process involved the sulfonation of anthraquinone to produce 1,5-anthraquinone disulfonic acid, followed by heating with an alkaline earth hydroxide (B78521), such as calcium hydroxide, in an aqueous solution under pressure.[2] This method laid the groundwork for large-scale production of this compound, which was a crucial intermediate for the synthesis of alizarin (B75676) and indanthrene (B7773128) dyestuffs.

Mid-20th Century Developments: As the chemical industry evolved, so did the methods for synthesizing key intermediates like this compound. A significant advancement came with a 1973 patent that described a process starting from a more readily available benzene (B151609) derivative, m-hydroxybenzoic acid.[3] This method involved the condensation of m-hydroxybenzoic acid in a molten salt mixture of aluminum chloride and sodium chloride.[3] This development was driven by a shift from coal tar to petroleum as the primary source of chemical feedstocks.[3]

Modern Synthetic Approaches: Contemporary laboratory syntheses of this compound often employ variations of these historical methods, optimized for higher purity and yield on a smaller scale. These methods may involve the hydrolysis of 1,5-dimethoxyanthraquinone (B1606935) or the direct replacement of nitro groups from 1,5-dinitroanthraquinone. Purification techniques such as recrystallization from solvents like glacial acetic acid or ethanol (B145695), and high-vacuum sublimation are commonly used to obtain high-purity this compound for research purposes.[4]

Physico-Chemical and Biological Properties

This compound possesses a range of properties that make it a subject of ongoing research. A summary of its key characteristics is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₈O₄ | [5] |

| Molecular Weight | 240.21 g/mol | [5] |

| Appearance | Green to yellow solid/powder | [5] |

| Melting Point | 280-282 °C (decomposes) | [5] |

| Solubility | Sparingly soluble in ethanol, insoluble in water. Soluble in concentrated sulfuric acid. | [5] |

| Biological Activity | Antioxidant, Anti-inflammatory, Anticancer, suppressive effects against nitric oxide (NO) synthase, potential antimalarial agent, potential non-peptidic inhibitor of HIV-1 proteinase. | [1][6][7] |

Experimental Protocols

The following sections provide detailed methodologies for a historical synthesis and a standard laboratory purification of this compound.

Protocol 1: Historical Synthesis of this compound from 1,5-Anthraquinone Disulfonic Acid (Adapted from 1904 Patent)

Materials:

-

Sodium salt of 1,5-anthraquinone disulfonic acid (25 parts by weight)

-

Calcium hydroxide (30 parts by weight)

-

Water (400 parts by weight)

-

Hydrochloric acid (sufficient quantity for acidification)

-

Autoclave with a stirrer

Procedure:

-

In an autoclave equipped with a stirrer, combine 25 parts of the sodium salt of 1,5-anthraquinone disulfonic acid, 30 parts of calcium hydroxide, and 400 parts of water.[2]

-

Seal the autoclave and heat the mixture to 180-190 °C for approximately 12 hours with continuous stirring.[2]

-

After the reaction is complete, allow the autoclave to cool to a safe temperature.

-

Transfer the reaction mixture to a suitable container and acidify by adding hydrochloric acid until the resulting this compound precipitates out of the solution.[2]

-

Isolate the precipitated Anthraruf in by filtration.

-

Wash the solid product with water to remove any residual acid and soluble impurities.

-

Dry the purified this compound.

Protocol 2: Laboratory Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Glacial acetic acid (or a suitable alternative solvent like ethanol or toluene)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of glacial acetic acid to the flask, just enough to wet the solid.

-

Gently heat the mixture while stirring until the solvent reaches its boiling point and the this compound dissolves completely. If necessary, add more hot solvent dropwise until a saturated solution is obtained.

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should start to form.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour to further encourage crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold glacial acetic acid to remove any remaining soluble impurities.

-

Dry the crystals thoroughly to remove any residual solvent. The purity of the recrystallized this compound can be assessed by its melting point.

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, particularly in the realms of anti-inflammatory and anticancer research. While the precise molecular mechanisms are still under active investigation, studies on this compound and related anthraquinones suggest the involvement of key cellular signaling pathways.

Anti-inflammatory Activity: The anti-inflammatory effects of anthraquinones are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, including cytokines and cyclooxygenase-2 (COX-2).[10] Some anthraquinones have been shown to inhibit COX-2 expression, a key enzyme in the synthesis of prostaglandins (B1171923) which are potent inflammatory mediators.[11][12]

Anticancer Activity: The anticancer properties of anthraquinones are multifaceted. One proposed mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis (programmed cell death).[1][13] Additionally, anthraquinones can interfere with critical signaling pathways that control cell proliferation, survival, and angiogenesis. These include the PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) and MAPK (mitogen-activated protein kinase) pathways, which are often dysregulated in cancer.[14][15][16] By inhibiting these pathways, this compound may halt the uncontrolled growth of tumor cells. Some anthraquinone derivatives are also known to intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription in rapidly dividing cancer cells.[17]

Visualizations

Logical Workflow for the Historical Synthesis of this compound

Caption: Workflow of the historical synthesis of this compound.

Putative Signaling Pathway for the Biological Activity of this compound

References

- 1. Cytotoxic and ROS generation activity of anthraquinones chelate complexes with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US765201A - Process of making this compound. - Google Patents [patents.google.com]

- 3. US3773800A - Process for the production of 1,5-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C14H8O4 | CID 8328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anthocyanidins inhibit cyclooxygenase-2 expression in LPS-evoked macrophages: structure-activity relationship and molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro [pubmed.ncbi.nlm.nih.gov]

Anthrarufin: A Technical Guide for Researchers

In-depth Analysis of 1,5-Dihydroxy-9,10-anthracenedione for Drug Development Professionals

Abstract

Anthrarufin, a naturally occurring anthraquinone, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and multifaceted pharmacological effects, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Special emphasis is placed on its mechanism of action, particularly its role in modulating key signaling pathways implicated in disease pathogenesis. This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and molecular pathway analyses to facilitate further investigation and therapeutic application of this promising compound.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1,5-Dihydroxy-9,10-anthracenedione, is an organic compound belonging to the dihydroxyanthraquinone class.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117-12-4 | [2] |

| IUPAC Name | 1,5-dihydroxyanthracene-9,10-dione | [2] |

| Synonyms | This compound, 1,5-Dihydroxyanthraquinone | |

| Molecular Formula | C₁₄H₈O₄ | [2] |

| Molecular Weight | 240.21 g/mol | [2] |

| Appearance | Orange solid | [1] |

| Melting Point | 280-282 °C (decomposes) | |

| Solubility | Soluble in ethanol (B145695), acetone, and acetic acid. Insoluble in water. |

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development.

Antioxidant and Anti-inflammatory Activity

This compound has demonstrated notable antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Its anti-inflammatory effects are linked to the downregulation of pro-inflammatory signaling pathways. A key mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a pivotal role in the innate immune system and inflammatory signaling.[3][4]

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce a G2/M phase cell cycle arrest in cancer cells, thereby inhibiting their proliferation. This effect is dose-dependent and has been observed in different cancer cell lines. Further research is ongoing to fully elucidate the molecular mechanisms underlying its cytotoxic and antiproliferative effects on tumor cells.

Antimicrobial Activity

This compound has also been reported to possess antimicrobial properties against a range of pathogens. Its mechanism of action in microorganisms is thought to involve the disruption of cellular processes essential for their survival and replication.

Signaling Pathway Modulation: Inhibition of the NLRP3 Inflammasome

A significant aspect of this compound's anti-inflammatory activity is its ability to modulate the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a variety of inflammatory diseases.

The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines such as pro-IL-1β.[5][6] The second step, "activation," is triggered by a diverse range of stimuli, including ATP, pore-forming toxins, and crystalline substances. This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to a potent inflammatory response.[5][6]

While the precise molecular interaction is a subject of ongoing research, evidence suggests that this compound may inhibit the NLRP3 inflammasome pathway by interfering with the assembly of the inflammasome complex. This inhibition leads to a reduction in the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

Figure 1: Proposed mechanism of this compound-mediated inhibition of the NLRP3 inflammasome pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of test samples: Prepare various concentrations of this compound in the same solvent.

-

Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared by adding 1 mL of the solvent to 1 mL of the DPPH solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

ABTS Radical Cation Decolorization Assay

This assay also measures the antioxidant capacity of a compound.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS solution: Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add 10 µL of the test sample at various concentrations to 1 mL of the diluted ABTS solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Cell culture medium

-

Cells to be tested

-

Test compound (this compound)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Figure 2: Workflow for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and untreated (control) cells.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI dye.

-

Data Interpretation: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways, such as the NLRP3 inflammasome, highlights its potential as a lead compound for the development of novel anti-inflammatory and anticancer agents. The experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms of action and therapeutic applications of this compound. Future research should focus on in vivo studies to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs of this compound, paving the way for new drug discovery and development.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Characterization, and Evaluation of Novel Anthrarufin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in the synthesis of novel derivatives of Anthrarufin (1,5-dihydroxyanthraquinone), their subsequent characterization, and preliminary biological evaluation. This compound, a naturally occurring anthraquinone (B42736), serves as a valuable scaffold in medicinal chemistry due to its inherent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The development of novel derivatives aims to enhance these therapeutic properties, improve selectivity, and explore new pharmacological applications.